Cas no 1424-09-5 (Pregn-4-ene-3,20-dione,16-methyl-, (16b)-)
1424-09-5 structure
Product Name:Pregn-4-ene-3,20-dione,16-methyl-, (16b)-
CAS No:1424-09-5
MF:C22H32O2
MW:328.488286972046
CID:196843
PubChem ID:11954141
Update Time:2025-04-19
Pregn-4-ene-3,20-dione,16-methyl-, (16b)- Chemical and Physical Properties
Names and Identifiers
-
- Pregn-4-ene-3,20-dione,16-methyl-, (16b)-
- 16-BETA-METHYL-4-PREGNEN-3,20-DIONE
- 16-β-METHYL-4-PREGNEN-3,20-DIONE
- 16beta-methylpregn-4-ene-3,20-dione
- 16BETA-METHYLPROGESTERONE
- Nsc43115
- Pregn-4-ene-3,20-dione, 16.beta.-methyl-
- Pregn-4-ene-3,20-dione, 16-methyl-, (16.beta.)-
- Q27148900
- NSC 43115
- 1424-09-5
- O94MU16592
- NSC-43115
- 16.BETA.-METHYL-4-PREGNENE-3,20-DIONE
- 16.beta.-Methylpregn-4-ene-3,20-dione #
- UNII-O94MU16592
- JYYRDDFNMDZIIP-HQJDTPGISA-N
- CHEBI:79767
- (8S,9S,10R,13S,14S,16S,17S)-17-acetyl-10,13,16-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
- 16.beta.-Methylprogesterone
- SCHEMBL5572178
-
- Inchi: 1S/C22H32O2/c1-13-11-19-17-6-5-15-12-16(24)7-9-21(15,3)18(17)8-10-22(19,4)20(13)14(2)23/h12-13,17-20H,5-11H2,1-4H3/t13-,17+,18-,19-,20+,21-,22-/m0/s1
- InChI Key: JYYRDDFNMDZIIP-HQJDTPGISA-N
- SMILES: O=C(C)[C@H]1[C@@H](C)C[C@H]2[C@@H]3CCC4=CC(CC[C@]4(C)[C@H]3CC[C@@]21C)=O
Computed Properties
- Exact Mass: 328.24000
- Monoisotopic Mass: 328.240230259g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 24
- Rotatable Bond Count: 1
- Complexity: 618
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 7
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 34.1Ų
Experimental Properties
- PSA: 34.14000
- LogP: 4.96950
Pregn-4-ene-3,20-dione,16-methyl-, (16b)- Related Literature
-
Lei Yang,Yinghua Li,Fei Su,Haibo Li RSC Adv. 2019 9 39674
-
2. 809. Modified steroid hormones. Part IV. 6-Methylpregnane derivativesD. Burn,B. Ellis,V. Petrow,I. A. Stuart-Webb,D. M. Williamson J. Chem. Soc. 1957 4092
-
Mordecai B. Rubin,Erich C. Blossey,Albert P. Brown,James E. Vaux J. Chem. Soc. C 1970 57
-
4. 721. Modified steroid hormones. Part XI. 16α-methyldeoxy-corticosterone acetateVladimir Petrow,David M. Williamson J. Chem. Soc. 1959 3595
-
5. The solution conformation of 17α-acetoxy-6α-methylprogesterone (‘medroxyprogesterone acetate’) : use of circular dichroism, nuclear overhauser effect difference and two-dimensional J spectroscopyMaria W. Barrett,R. Duncan Farrant,David N. Kirk,John D. Marsh,Jeremy K. M. Sanders,William L. Duax J. Chem. Soc. Perkin Trans. 2 1982 105
Recommended suppliers
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
CN Supplier
Bulk
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
CN Supplier
Reagent
Hebei Liye chemical Co.,Ltd
Gold Member
CN Supplier
Bulk
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
CN Supplier
Reagent